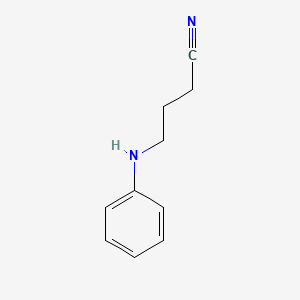![molecular formula C19H19N3O6 B14009767 2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione CAS No. 73931-06-3](/img/structure/B14009767.png)
2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[1-(4-nitrophenyl)-2,6-dioxo-3-piperidyl]-8-azaspiro[4 This compound is characterized by a spirocyclic framework, which includes a piperidine ring fused with a nonane ring system, and a nitrophenyl group attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[1-(4-nitrophenyl)-2,6-dioxo-3-piperidyl]-8-azaspiro[4.4]nonane-7,9-dione typically involves multi-step organic reactions. One common method includes the use of organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reactions. This method allows for the construction of chiral spiro[4.4]nonane-1,6-diones with high enantiomeric excess and yield . The reaction conditions often involve the use of unactivated substrates, which require specific catalysts and controlled environments to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-[1-(4-nitrophenyl)-2,6-dioxo-3-piperidyl]-8-azaspiro[4.4]nonane-7,9-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydroxide (NaOH) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro derivatives.
Wissenschaftliche Forschungsanwendungen
8-[1-(4-nitrophenyl)-2,6-dioxo-3-piperidyl]-8-azaspiro[4.4]nonane-7,9-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the synthesis of advanced materials and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-[1-(4-nitrophenyl)-2,6-dioxo-3-piperidyl]-8-azaspiro[4.4]nonane-7,9-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the spirocyclic structure provides stability and specificity in binding to biological molecules. The compound may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.4]nonane-1,6-dione: A structurally similar compound with a spirocyclic framework.
Spiro[4.5]decane-1,6-dione: Another spirocyclic compound with a larger ring system.
Spiro[5.5]undecane-1,7-dione: A spirocyclic compound with an even larger ring system.
Uniqueness
8-[1-(4-nitrophenyl)-2,6-dioxo-3-piperidyl]-8-azaspiro[4.4]nonane-7,9-dione is unique due to the presence of the nitrophenyl group and the specific arrangement of functional groups.
Eigenschaften
CAS-Nummer |
73931-06-3 |
|---|---|
Molekularformel |
C19H19N3O6 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
2-[1-(4-nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C19H19N3O6/c23-15-8-7-14(21-16(24)11-19(18(21)26)9-1-2-10-19)17(25)20(15)12-3-5-13(6-4-12)22(27)28/h3-6,14H,1-2,7-11H2 |
InChI-Schlüssel |
OHOYRNQJOKGGBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC(=O)N(C2=O)C3CCC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


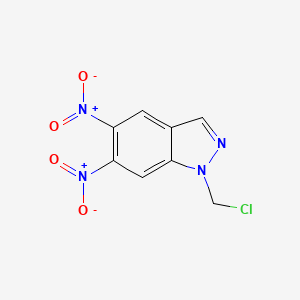

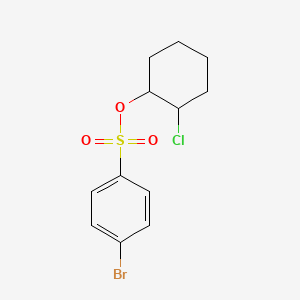
![[8-methoxy-3-methyl-1-(propan-2-ylcarbamoyloxymethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B14009701.png)


![4-[(4-Nitrophenyl)sulfanylmethyl]morpholine](/img/structure/B14009709.png)
![N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid](/img/structure/B14009717.png)
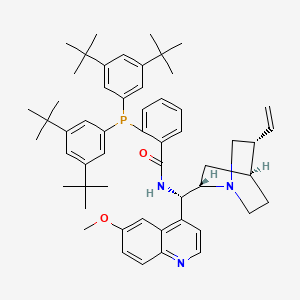
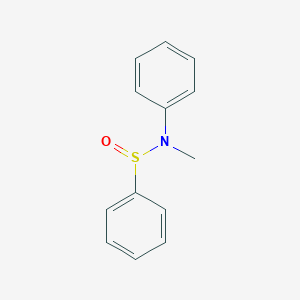
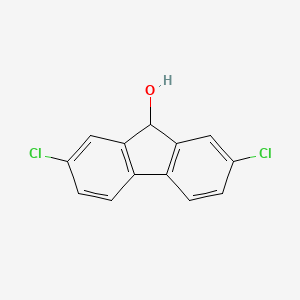
![Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate](/img/structure/B14009747.png)
